Deuterium iodide

Isotopic Purity Stable Isotope Labeling Mass Spectrometry

Deuterium iodide (DI) is the essential deuterated isotopologue of hydrogen iodide, delivering the kinetic isotope effect and spectral contrast required for mechanistic elucidation, neutron scattering, and ²H NMR analysis. Available as compressed gas (98 atom % D) or 53 wt% solution in D₂O stabilized with deuterium phosphate, it guarantees the isotopic integrity needed for your labeling workflows. Substituting HI is not an option—only DI provides the low incoherent scattering cross-section of deuterium (2.05 barn) and the mass shift required for unambiguous structural assignment. Choose the form that fits your synthesis protocol and ensure your results are publication-ready.

Molecular Formula DI
HI
Molecular Weight 127.9123 g/mol
CAS No. 14104-45-1
Cat. No. B075951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeuterium iodide
CAS14104-45-1
Molecular FormulaDI
HI
Molecular Weight127.9123 g/mol
Structural Identifiers
SMILESI
InChIInChI=1S/HI/h1H/i/hD
InChIKeyXMBWDFGMSWQBCA-DYCDLGHISA-N
Commercial & Availability
Standard Pack Sizes1 l / 5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deuterium Iodide (CAS 14104-45-1) Procurement Guide: Isotopic Purity, Physical Properties, and Sourcing Specifications


Deuterium iodide (DI, CAS 14104-45-1) is the deuterated isotopologue of hydrogen iodide (HI), a diatomic gas at standard temperature and pressure . As a core reagent in the stable isotope-labeled compound portfolio, DI is commercially supplied primarily in two forms: as a compressed gas cylinder (98 atom % D, ) and as a 53 wt% solution in deuterium oxide (D₂O) stabilized with 1.5% deuterium phosphate [1]. Its fundamental physical characteristics include a boiling point of −35.1 °C (literature) and a monoisotopic mass of 128.918564 Da . The compound's utility is fundamentally driven by the deuterium kinetic isotope effect (KIE) and its distinct spectral properties, which are critical for mechanistic studies and isotopic labeling applications that cannot be adequately served by its protium analog, HI .

Why Hydrogen Iodide (HI) Cannot Substitute Deuterium Iodide (DI) in Critical Research Applications


Substituting hydrogen iodide (HI) for deuterium iodide (DI) in scientific workflows is not a viable option due to fundamental and quantifiable differences in their physical and chemical behavior, which directly impact experimental outcomes. DI is not merely an 'analog' but a distinct chemical species whose heavier isotopic mass (²H vs. ¹H) results in measurably different vapor pressure [1], shifted UV absorption spectra [1], and, most critically, a pronounced deuterium kinetic isotope effect (KIE) that alters reaction rates and pathways . These differences are exploited intentionally in neutron scattering, NMR spectroscopy, and isotopic labeling studies. Consequently, attempting to use HI as a 'generic' alternative would invalidate isotopic tracing, compromise the structural elucidation of deuterated molecules, and render neutron-based analyses impossible due to the high incoherent scattering cross-section of protium. The following quantitative evidence demonstrates these non-interchangeable properties.

Quantitative Evidence for Deuterium Iodide (DI) Differentiation: Direct Comparisons with Hydrogen Iodide (HI)


Deuterium Iodide Isotopic Purity: Commercial Specification vs. Hydrogen Iodide

Commercially sourced deuterium iodide (DI) is specified and supplied with a defined isotopic enrichment, a parameter that is fundamentally absent for standard hydrogen iodide (HI) which consists of natural abundance isotopes (~99.985% ¹H). A primary commercial specification for DI gas is ≥98 atom % D . In contrast, HI contains only ~0.015 atom % D. The critical quality attribute for DI is its deuterium isotopic purity, which must be quantified to ensure experimental validity in labeling studies, a requirement not applicable to the procurement of HI [1].

Isotopic Purity Stable Isotope Labeling Mass Spectrometry

Deuterium Iodide Vapor Pressure vs. Hydrogen Iodide: Measured Physical Property Comparison

A foundational study by Bates, Halford, and Anderson (1935) directly compared the vapor pressures of hydrogen iodide (HI) and deuterium iodide (DI). They reported that the vapor pressure of deuterium iodide is slightly but definitively greater than that of protium iodide at a given temperature [1]. This measurable difference in a fundamental physical property precludes the direct substitution of DI for HI in any process where vapor pressure is a critical parameter, such as in precise gas-handling systems, thermodynamic studies, or vapor-phase reactions.

Vapor Pressure Physical Chemistry Isotope Effects

Deuterium Iodide UV Absorption Spectrum vs. Hydrogen Iodide: Wavelength Shift Comparison

Bates et al. (1935) also measured the absorption spectra of both compounds, reporting that the absorption of hydrogen iodide (HI) occurs at longer wavelengths than that of deuterium iodide (DI) [1]. This spectral shift, a direct consequence of the zero-point energy difference between the H-I and D-I bonds, provides a clear, quantifiable differentiation. This property is essential for photochemical studies where the excitation wavelength must be precisely matched to the isotopic species being investigated.

UV Absorption Spectroscopy Photochemistry Isotope Shift

Deuterium Iodide Use in Neutron Scattering: Deuterium vs. Protium Contrast

The substitution of hydrogen (¹H) with deuterium (²H) is a cornerstone technique in neutron scattering to overcome the large incoherent scattering background caused by protium. Deuterated molecules, such as those synthesized using deuterium iodide, are specifically produced to enhance signal-to-noise ratios in neutron experiments [1]. While deuterium has a coherent scattering length of 6.671 fm, protium has a value of -3.739 fm, and the incoherent scattering cross-section for ¹H is 80.27 barn, which is vastly larger than that of ²H (2.05 barn) [2]. This contrast is the fundamental reason deuterated compounds like DI are required; using an HI-derived analog would result in an unusable signal due to the overwhelming incoherent background from the protium atoms .

Neutron Scattering Isotopic Contrast Deuteration

Validated Application Scenarios for Deuterium Iodide (DI) Procurement Based on Quantitative Differentiation


Isotopic Labeling and Mechanistic Studies Leveraging the Kinetic Isotope Effect

Deuterium iodide is the reagent of choice for introducing a deuterium label into organic molecules via addition or substitution reactions. The significant deuterium kinetic isotope effect (KIE) ensures that the labeled product's reaction rates and pathways differ from the protium analog, enabling precise mechanistic elucidation. Procurement of DI with a verified isotopic purity (e.g., ≥98 atom % D) is essential to ensure that the observed KIE is not confounded by background protium contamination [1].

Preparation of Deuterated Compounds for Neutron Scattering and Diffraction

DI serves as a critical synthetic intermediate for the production of perdeuterated molecules required for neutron scattering experiments. The extremely low incoherent scattering cross-section of deuterium (2.05 barn) relative to protium (80.27 barn) provides the necessary isotopic contrast for structural biology and materials science studies [1]. The use of HI in place of DI would render samples useless for these techniques due to high background noise. The commercial availability of DI as a gas or in D₂O solution allows for flexible integration into various deuteration synthesis protocols [2].

Deuterium NMR Spectroscopy and Configurational Analysis

DI is utilized in synthetic methodologies, such as the zinc-sodium iodide reduction of sulfonate esters, to specifically replace hydroxyl groups with deuterium atoms [1]. The resulting deuterated compounds are then amenable to analysis by deuterium NMR (²H NMR), a powerful tool for configurational assignment and studying molecular dynamics. This technique is distinct from standard ¹H NMR and requires the use of DI to generate the ²H-labeled analyte; substituting HI would yield a protiated product invisible to ²H NMR.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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